D-alpha-Hydroxyglutaric acid disodium salt, >=95% (GC)
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Overview
Description
D-alpha-Hydroxyglutaric acid disodium salt, also known as disodium ®-2-hydroxyglutarate, is a chemical compound with the molecular formula C5H6O5Na2 and a molecular weight of 192.08 g/mol . It is an alpha hydroxy acid formed from the hydrolysis of ®-5-oxo-2-tetrahydrofurancarboxylic acid . This compound is significant in various biochemical and physiological processes, including its role as a biomarker for inborn errors of metabolism and cancer .
Preparation Methods
The preparation of D-alpha-Hydroxyglutaric acid disodium salt typically involves the hydrolysis of ®-5-oxo-2-tetrahydrofurancarboxylic acid . In humans, the enzyme hydroxyacid-oxoacid transhydrogenase catalyzes this formation, while in bacteria, it is catalyzed by 2-hydroxyglutarate synthase . Industrial production methods often involve the reaction of 2-hydroxy-D-glutamic acid with an excess of sodium hydroxide, followed by crystallization, filtration, and drying to obtain the solid product .
Chemical Reactions Analysis
D-alpha-Hydroxyglutaric acid disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alpha-ketoglutarate.
Reduction: It can be reduced to form 2-hydroxyglutaric acid.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include alpha-ketoglutarate and 2-hydroxyglutaric acid .
Scientific Research Applications
D-alpha-Hydroxyglutaric acid disodium salt has numerous scientific research applications:
Mechanism of Action
D-alpha-Hydroxyglutaric acid disodium salt acts as a weak competitive antagonist of alpha-ketoglutarate (alpha-KG) and inhibits multiple alpha-KG-dependent dioxygenases with a Ki of 10.87 mM . It increases the production of reactive oxygen species and can bind and inhibit ATP synthase, thereby inhibiting mTOR signaling .
Comparison with Similar Compounds
D-alpha-Hydroxyglutaric acid disodium salt can be compared with similar compounds such as:
L-alpha-Hydroxyglutaric acid disodium salt: This is the L-isomer of the compound and has different biochemical properties.
DL-alpha-Hydroxyglutaric acid disodium salt: This is a racemic mixture of both D- and L-isomers.
3-Hydroxyglutaric acid: This compound has a similar structure but differs in its hydroxyl group position.
The uniqueness of D-alpha-Hydroxyglutaric acid disodium salt lies in its specific role as a biomarker for certain metabolic disorders and its inhibitory effects on alpha-KG-dependent enzymes .
Properties
Molecular Formula |
C5H8Na2O5 |
---|---|
Molecular Weight |
194.09 g/mol |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/t3-;;/m1../s1 |
InChI Key |
UVBKSRZGVBRXSI-HWYNEVGZSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@H](C(=O)O)O.[Na].[Na] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)O.[Na].[Na] |
Origin of Product |
United States |
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